Mass Spectrometric Differentiation: +4 Da Mass Shift Provides Unambiguous Quantification
Firocoxib-d4 exhibits a nominal mass shift of +4 Da relative to unlabeled firocoxib (m/z 336 → m/z 340 for [M+H]+), enabling baseline-resolved selected reaction monitoring (SRM) transitions free from isotopic cross-talk . This mass difference is optimal for distinguishing the internal standard from the analyte in complex biological matrices, where endogenous compounds may produce interfering signals .
| Evidence Dimension | Mass Shift (Da) vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | +4 Da (MW 340.43 vs. 336.43) |
| Comparator Or Baseline | Unlabeled firocoxib: MW 336.43 |
| Quantified Difference | 4 Da |
| Conditions | LC-MS/MS, positive ion mode, [M+H]+ adduct |
Why This Matters
The +4 Da mass shift avoids the isotopic overlap common with +3 Da or +5 Da labels, reducing the need for complex deconvolution algorithms and improving lower limit of quantification (LLOQ) reliability.
